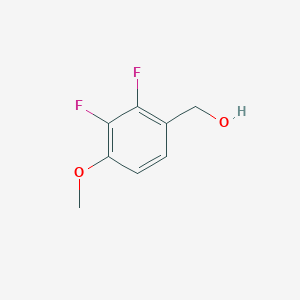

2,3-Difluoro-4-methoxybenzyl alcohol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

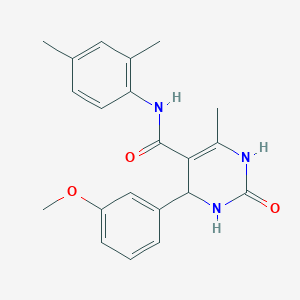

“2,3-Difluoro-4-methoxybenzyl alcohol” is a chemical compound with the molecular formula C8H8F2O2 . It has an average mass of 174.145 Da and a monoisotopic mass of 174.049240 Da . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “2,3-Difluoro-4-methoxybenzyl alcohol” is1S/C8H8F2O2/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-3,11H,4H2,1H3 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

“2,3-Difluoro-4-methoxybenzyl alcohol” is a solid at room temperature . It has a molecular weight of 174.15 .Scientific Research Applications

Photocatalytic Oxidation

The photocatalytic oxidation of derivatives of benzyl alcohol, including 4-methoxybenzyl alcohol, into corresponding aldehydes has been extensively studied. This process uses TiO2 photocatalysts under O2 atmosphere, with both UV-light and visible light irradiation. The photocatalytic oxidation reaction is facilitated by the formation of a surface complex when a benzyl alcoholic compound adsorbs onto the TiO2 surface (Higashimoto et al., 2009).

Protecting Group Removal

Research has shown that methoxybenzyl protecting groups of alcohols can be efficiently removed using DDQ in CH2Cl2-H2O at room temperature. This method maintains the integrity of other usual protecting groups and functional groups (Oikawa et al., 1982).

Influence on Antioxidant Properties

Studies have been conducted on the structural modification of Kraft lignin after acid treatment. This research uses vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) as a model compound. The treatment affects the hydroxyl content and molar masses of the extracts, influencing the antioxidant properties in polypropylene (Pouteau et al., 2005).

Deprotection Methods

The p-methoxybenzyl protecting group (PMB) on various alcohols and an acid has been successfully and selectively cleaved by using a catalytic amount of silver(I) hexafluoroantimonate combined with 1,3,5-trimethoxybenzene (Kern et al., 2012).

Impact of Substituent Groups

The impact of substituent groups on the photocatalytic oxidation of aromatic alcohols to corresponding aldehydes has been investigated. This includes the study of benzyl alcohol, 2-methoxybenzyl alcohol, 3-methoxybenzyl alcohol, and others. The study reveals how the substituents influence reactivity and selectivity to aldehyde in photocatalytic systems (Yurdakal & Augugliaro, 2012).

Mechanism of Action

Target of Action

It’s worth noting that benzyl alcohols, in general, can interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Benzyl alcohols can undergo various reactions, such as conversion into alkyl halides, tosylates, esters, and dehydration to yield alkenes . The presence of fluorine atoms might influence the reactivity and selectivity of these reactions.

Biochemical Pathways

Benzyl alcohols can participate in a variety of biochemical reactions, potentially affecting multiple pathways .

properties

IUPAC Name |

(2,3-difluoro-4-methoxyphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-3,11H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKZXUYOJRZFKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CO)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dimethyl-6-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2433916.png)

![4-cyano-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2433917.png)

![N-(3,4-dichlorophenyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2433934.png)

![4-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2433935.png)

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(methylthio)benzamide](/img/structure/B2433936.png)

![tetrahydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B2433937.png)